molecular formula C24H19ClN4OS2 B11323372 5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-2-yl)pyrimidine-4-carboxamide

5-[(4-chlorophenyl)sulfanyl]-2-[(4-methylbenzyl)sulfanyl]-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11323372
M. Wt: 479.0 g/mol
InChI Key: DBZBZXNQWAFEEU-UHFFFAOYSA-N
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Description

5-[(4-CHLOROPHENYL)SULFANYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLOROPHENYL)SULFANYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and methylphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-CHLOROPHENYL)SULFANYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

Compared to similar compounds, 5-[(4-CHLOROPHENYL)SULFANYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE exhibits unique structural features that enhance its reactivity and specificity. The presence of multiple functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C24H19ClN4OS2

Molecular Weight

479.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-N-pyridin-2-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H19ClN4OS2/c1-16-5-7-17(8-6-16)15-31-24-27-14-20(32-19-11-9-18(25)10-12-19)22(29-24)23(30)28-21-4-2-3-13-26-21/h2-14H,15H2,1H3,(H,26,28,30)

InChI Key

DBZBZXNQWAFEEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=N3)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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